The compound [(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a complex organic molecule characterized by its unique structural features. It contains a carboxylate ester group, an indolizine ring, and a dimethoxyphenyl group. The molecular formula for this compound is , and its molecular weight is approximately 396.4 g/mol . This compound is primarily utilized in scientific research due to its potential biochemical applications.
This compound is cataloged under the Chemical Abstracts Service (CAS) number 899998-20-0 and is recognized within the field of organic chemistry. Its classification includes being part of the indolizine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
While specific synthesis methods for [(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate are not extensively documented, related compounds often utilize established synthetic pathways such as:
The synthesis typically involves multiple steps to construct the indolizine framework while incorporating the dimethoxyphenyl and carbamoyl functionalities.
The molecular structure of [(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can be represented using various structural notations:
InChI=1S/C21H20N2O6/c1-13(24)18-11-15(17-6-4-5-9-23(17)18)21(26)29-12-20(25)22-16-10-14(27-2)7-8-19(16)28-3/h4-11H,12H2,1-3H3,(H,22,25)
FLSICIBVIKLXNI-UHFFFAOYSA-N
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=C(C=CC(=C3)OC)OC
These representations highlight the compound's intricate arrangement of atoms and functional groups .
The chemical reactivity of [(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can be studied through various reactions typical of similar compounds. Potential reactions include:
Understanding these reactions provides insights into the compound's behavior in biological systems and its potential modifications for enhanced activity .
The mechanism of action for [(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate primarily involves its interaction with biological targets. Although specific data on this compound's mechanism is limited, similar compounds have been shown to exhibit:
The detailed pathway through which this compound exerts its effects requires further investigation to elucidate its pharmacodynamics fully .
Key physical properties include:
Relevant chemical properties encompass:
These properties are crucial for determining the compound's behavior in various experimental conditions and applications .
[(2,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate has several scientific uses:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5